1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
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Overview
Description
1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a compound that features a unique combination of a benzyl group, a thiophene ring, and a cyclopropyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and potential biological activity.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
For instance, benzylic halides typically react via an SN1 or SN2 pathway .
Biochemical Pathways
It is known that thiophene derivatives, which are structurally similar, are involved in a variety of biological activities .
Pharmacokinetics
It is known that similar compounds follow lipinski’s rule in molecular prediction studies .
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities .
Action Environment
It is known that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of 1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can be achieved through several synthetic routes. One common method involves the reaction of benzyl isocyanate with a cyclopropylamine derivative that contains a thiophene ring. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reaction.
Chemical Reactions Analysis
1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to modify the thiophene ring or the urea linkage.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for therapeutic development.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors, due to the presence of the thiophene ring.
Comparison with Similar Compounds
1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can be compared to other compounds with similar structures, such as:
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one:
Thiophene derivatives: These compounds share the thiophene ring but may have different substituents and functional groups, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its combination of a benzyl group, a thiophene ring, and a cyclopropyl group, which together confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-benzyl-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15(17-11-13-5-2-1-3-6-13)18-12-16(8-9-16)14-7-4-10-20-14/h1-7,10H,8-9,11-12H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRGUEUGHHZOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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